

Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-methoxypyridine

Cat. No.: B580463

[Get Quote](#)

CAS Number: 1214377-00-0

This technical guide provides a comprehensive overview of **3-Chloro-5-fluoro-2-methoxypyridine**, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document outlines its chemical properties, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow.

Physicochemical and Spectroscopic Data

Quantitative data for **3-Chloro-5-fluoro-2-methoxypyridine** is summarized below. It should be noted that while the molecular formula and weight are definitive, other physical properties are often not extensively reported in publicly available literature and may be estimated based on structurally similar compounds.

Property	Value
CAS Number	1214377-00-0
Molecular Formula	C ₆ H ₅ CIFNO
Molecular Weight	161.56 g/mol
Boiling Point	Data not available
Density	Data not available
¹ H NMR	Predicted shifts would show signals for the methoxy group protons and two aromatic protons.
¹³ C NMR	Predicted spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

Table 1: Physicochemical Properties of **3-Chloro-5-fluoro-2-methoxypyridine**

Synthetic Protocol

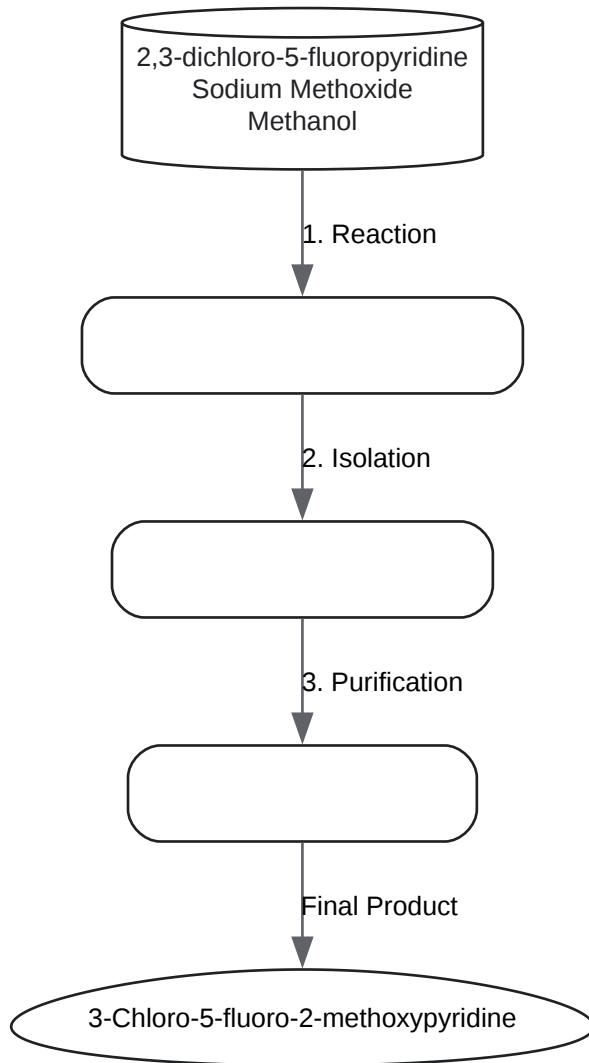
The synthesis of **3-Chloro-5-fluoro-2-methoxypyridine** can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on the synthesis of analogous 2-methoxypyridine derivatives. The starting material for this proposed synthesis is 2,3-dichloro-5-fluoropyridine.

Reaction Scheme:

Materials:

- 2,3-dichloro-5-fluoropyridine
- Sodium methoxide (NaOCH₃)
- Anhydrous methanol (CH₃OH)
- Inert gas (e.g., Argon or Nitrogen)

- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)


Procedure:

- Reaction Setup: A dry round-bottom flask is charged with 2,3-dichloro-5-fluoropyridine and anhydrous methanol under an inert atmosphere.
- Addition of Reagent: Sodium methoxide is added to the stirred solution at room temperature. The amount of sodium methoxide is typically in a slight molar excess relative to the 2,3-dichloro-5-fluoropyridine.
- Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate.
- Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude **3-Chloro-5-fluoro-2-methoxypyridine** is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of **3-Chloro-5-fluoro-2-methoxypyridine**.

Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **3-Chloro-5-fluoro-2-methoxypyridine**.

- To cite this document: BenchChem. [Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580463#3-chloro-5-fluoro-2-methoxypyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com